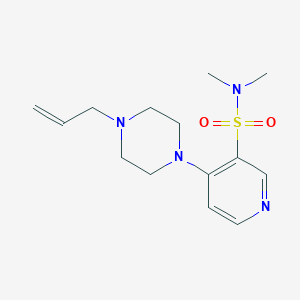
4-(3-Chlorophenoxy)-3-pyridinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chlorophenoxy)-3-pyridinesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. It was initially developed as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and psoriasis. However, it has also shown promise in the treatment of various other diseases, including cancer and alopecia areata.
Mécanisme D'action
4-(3-Chlorophenoxy)-3-pyridinesulfonamide works by inhibiting the activity of JAK enzymes, which play a key role in the signaling pathways of various cytokines and growth factors. By blocking JAK activity, 4-(3-Chlorophenoxy)-3-pyridinesulfonamide can prevent the activation of downstream signaling pathways, which can lead to the suppression of inflammation and the inhibition of tumor growth.
Biochemical and Physiological Effects
4-(3-Chlorophenoxy)-3-pyridinesulfonamide has been shown to have a number of biochemical and physiological effects. It can reduce the production of cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. It can also inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Chlorophenoxy)-3-pyridinesulfonamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It also has a high degree of specificity for JAK enzymes, which reduces the risk of off-target effects. However, 4-(3-Chlorophenoxy)-3-pyridinesulfonamide can also have limitations in lab experiments, as it may not fully replicate the complex interactions that occur in vivo.
Orientations Futures
There are several future directions for research on 4-(3-Chlorophenoxy)-3-pyridinesulfonamide. One area of interest is the development of new JAK inhibitors with improved selectivity and potency. Another area of research is the investigation of the potential use of 4-(3-Chlorophenoxy)-3-pyridinesulfonamide in combination with other drugs for the treatment of various diseases. Finally, there is also interest in studying the long-term effects of 4-(3-Chlorophenoxy)-3-pyridinesulfonamide on immune function and cancer progression.
Méthodes De Synthèse
4-(3-Chlorophenoxy)-3-pyridinesulfonamide can be synthesized using a multi-step process starting from 3-chlorophenol and pyridine-3-sulfonamide. The first step involves the synthesis of 3-chlorophenoxyacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with pyridine-3-sulfonamide to yield 4-(3-Chlorophenoxy)-3-pyridinesulfonamide.
Applications De Recherche Scientifique
4-(3-Chlorophenoxy)-3-pyridinesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, it has also been investigated for its potential use in the treatment of various types of cancer, including leukemia and lymphoma.
Propriétés
Nom du produit |
4-(3-Chlorophenoxy)-3-pyridinesulfonamide |
|---|---|
Formule moléculaire |
C11H9ClN2O3S |
Poids moléculaire |
284.72 g/mol |
Nom IUPAC |
4-(3-chlorophenoxy)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H9ClN2O3S/c12-8-2-1-3-9(6-8)17-10-4-5-14-7-11(10)18(13,15)16/h1-7H,(H2,13,15,16) |
Clé InChI |
NIMSCLYHPPDMNL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=NC=C2)S(=O)(=O)N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)OC2=C(C=NC=C2)S(=O)(=O)N |
Solubilité |
42.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide](/img/structure/B215314.png)
![1-(2-fluorophenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215315.png)


![1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215322.png)

![Ethyl 4-[(3-pyridinylcarbonyl)amino]-2-pyridinecarboxylate](/img/structure/B215324.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B215325.png)
![4-[(3,5-Dichlorophenyl)sulfanyl]-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine](/img/structure/B215327.png)
![N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide](/img/structure/B215329.png)
![N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}-N-propionylpropanamide](/img/structure/B215331.png)

![N-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215334.png)
